Methyl 2,4,6-trimethyl-3-nitrobenzoate
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Overview
Description
Methyl 2,4,6-trimethyl-3-nitrobenzoate is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is a derivative of benzoic acid, characterized by the presence of three methyl groups and a nitro group on the benzene ring, as well as a methyl ester functional group. This compound is typically used in organic synthesis and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,4,6-trimethyl-3-nitrobenzoate can be synthesized through the nitration of methyl 2,4,6-trimethylbenzoateThe reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4,6-trimethyl-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Ester Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), tin(II) chloride (SnCl2), hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Major Products Formed:
Reduction: Methyl 2,4,6-trimethyl-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Ester Hydrolysis: 2,4,6-trimethyl-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 2,4,6-trimethyl-3-nitrobenzoate has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Medicinal Chemistry: The compound is investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of methyl 2,4,6-trimethyl-3-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved in these reactions vary depending on the specific context and application .
Comparison with Similar Compounds
Methyl 2,4,6-trimethyl-3-nitrobenzoate can be compared with other nitrobenzoate derivatives, such as:
- Methyl 2-methyl-3-nitrobenzoate
- Methyl 4-nitrobenzoate
- Methyl 3-nitrobenzoate
Uniqueness:
- The presence of three methyl groups in this compound provides steric hindrance, which can influence its reactivity and selectivity in chemical reactions.
- The specific positioning of the nitro group and methyl groups on the benzene ring can affect the compound’s electronic properties and its interactions with other molecules .
Properties
IUPAC Name |
methyl 2,4,6-trimethyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-6-5-7(2)10(12(14)15)8(3)9(6)11(13)16-4/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDCQHUTGCJJJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC)C)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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